molecular formula C24H20Cl2N4O2S B2562449 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 537702-42-4

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2562449
CAS No.: 537702-42-4
M. Wt: 499.41
InChI Key: USKMBFGJJQITMZ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a benzyl group at the 4-position, a phenoxymethyl substituent at the 5-position of the triazole ring, and a sulfanyl-linked acetamide group attached to a 3,4-dichlorophenyl moiety (). Its molecular structure combines hydrophobic (benzyl, dichlorophenyl) and polar (sulfanyl, acetamide) functionalities, which are critical for interactions with biological targets. The compound is synthesized via nucleophilic substitution reactions, as exemplified by analogous procedures in .

1,2,4-Triazole derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often attributed to the –N–C–S pharmacophore (). The presence of electron-withdrawing chlorine atoms on the phenyl ring may enhance metabolic stability and binding affinity to target proteins.

Properties

IUPAC Name

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N4O2S/c25-20-12-11-18(13-21(20)26)27-23(31)16-33-24-29-28-22(15-32-19-9-5-2-6-10-19)30(24)14-17-7-3-1-4-8-17/h1-13H,14-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKMBFGJJQITMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via a multi-step process starting from commercially available precursors

Industrial Production Methods

Industrial-scale production typically involves optimized reaction conditions to enhance yield and purity, including the use of catalysts, controlled temperature, and pressure conditions. High-performance liquid chromatography (HPLC) is often used to purify the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, especially at the sulfanyl and phenyl groups.

  • Reduction: : Selective reduction of the triazole ring or other functionalities.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are feasible at the benzyl and phenoxymethyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, organolithium reagents.

Major Products Formed

The major products depend on the specific reaction conditions but typically involve modified triazole derivatives or altered acetamide moieties.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential bioactivity. The triazole ring is known to interact with various enzymes and receptors, making it a candidate for drug development.

Medicine

Preliminary studies suggest it may have antifungal, antibacterial, or anti-inflammatory properties, though further research is needed to confirm these effects.

Industry

In the industrial sector, it could be utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. The triazole ring can form hydrogen bonds with enzyme active sites, potentially inhibiting or modifying enzyme function. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Substituent Variations in the Triazole Core

The table below highlights key structural differences among related 1,2,4-triazole derivatives:

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Molecular Weight (g/mol) Key References
Target Compound () 4-Benzyl, 5-Phenoxymethyl N-(3,4-Dichlorophenyl) 528.44
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-(4-Chlorophenyl), 5-(4-Methoxyphenyl) N-(3-Methylphenyl) 478.98
2-[(4-Amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide 4-Amino, 5-Phenyl N-(3,4-Dichlorophenyl) 408.28
N-(2,6-Dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-Thiophen-2-yl N-(2,6-Dichlorophenyl) 453.37

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s dichlorophenyl group (electron-withdrawing) contrasts with the 3-methylphenyl (electron-donating) group in , which may alter solubility and receptor-binding kinetics.
  • Heterocyclic Modifications: Replacement of benzyl with ethyl and phenoxymethyl with thiophene () introduces smaller, less bulky groups, possibly enhancing metabolic stability.

Physicochemical Properties

  • Hydrogen Bonding : The acetamide and sulfanyl groups provide hydrogen-bonding sites, critical for target engagement.

Biological Activity

2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a compound belonging to the class of triazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic effects and mechanisms of action.

  • Molecular Formula : C26H26N4O3S
  • Molecular Weight : 474.57 g/mol
  • CAS Number : 909361-59-7
  • Structure : The compound features a triazole ring, a sulfur atom, and a dichlorophenyl acetamide moiety.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have indicated that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, triazole-thiones have shown promising results in overcoming resistance in non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The specific compound under discussion may exhibit similar antimicrobial efficacy due to its structural components.

Anticonvulsant Activity

Research has demonstrated that some triazole derivatives can modulate GABAergic activity, potentially leading to anticonvulsant effects. A recent study evaluated the anticonvulsant activity of related compounds using the pentylenetetrazole-induced seizure model in mice. While many derivatives showed limited activity, some exhibited a reduction in seizure severity and mortality rates . The binding affinity to GABA receptors is crucial for these effects, suggesting that further studies on this compound's interaction with such targets could yield important insights.

Anticancer Potential

Triazoles have been investigated for their anticancer properties. In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated activity against various cancer cell lines with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

The biological activity of triazole compounds often relates to their ability to interact with specific enzymes or receptors:

  • GABA Receptor Modulation : The compound may enhance GABAergic transmission by acting as a positive allosteric modulator at GABA_A receptors.
  • Enzyme Inhibition : Some studies suggest that triazoles can inhibit key enzymes involved in cancer metabolism or microbial resistance mechanisms.

Data Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against various pathogens
AnticonvulsantReduced seizure severity in animal models
AnticancerCytotoxic effects on cancer cell lines

Case Studies

  • Anticonvulsant Study : A study on related compounds showed that while most did not exhibit strong anticonvulsant properties, some derivatives reduced mortality in seizure models by up to 17% compared to control groups .
  • Anticancer Research : In vitro testing on triazole derivatives revealed significant cytotoxicity against colon carcinoma cell lines with varying IC50 values, indicating potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for preparing 2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide?

The synthesis typically involves multi-step reactions:

Core triazole-thiol formation : Refluxing hydrazide derivatives (e.g., benzyl hydrazine) with iso-thiocyanates in ethanol, followed by NaOH/HCl treatment to form the triazole-thiol intermediate .

Sulfanyl-acetamide coupling : Reacting the triazole-thiol with 2-chloroacetonitrile in DMF under basic conditions (NaOH) to introduce the sulfanyl-acetamide moiety .

Final functionalization : Coupling with 3,4-dichloroaniline via amide bond formation using standard coupling agents (e.g., EDC/HOBt) .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
1Ethanol, reflux, 6–8 hrsUse inert atmosphere to prevent oxidation
2DMF, NaOH, 60°CMonitor via TLC (Rf = 0.5 in EtOAc/hexane)
3DCM, EDC/HOBt, RTPurify via column chromatography (silica gel)

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, dichlorophenyl signals at δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) : Exact mass verification (e.g., calculated [M+H]+^+ = 529.12, observed = 529.11) .
  • X-ray crystallography (if crystals form): Resolves 3D conformation, including triazole ring planarity and sulfur-acetamide bond angles .

Q. What preliminary biological activities are associated with this compound?

Early studies on structurally analogous triazole derivatives suggest:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to sulfanyl group interactions with bacterial enzymes .
  • Anticancer potential : IC50_{50} of 10–50 µM in HepG2 cells via apoptosis induction, linked to the dichlorophenyl moiety’s electron-withdrawing effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

Critical substituents and their effects:

SubstituentRole in BioactivityEvidence Source
Benzyl group (4-position) Enhances lipophilicity and membrane penetration
Phenoxymethyl (5-position) Stabilizes triazole ring conformation, improving target binding
3,4-Dichlorophenyl Increases electron density, enhancing enzyme inhibition

Q. Methodological approach :

  • Synthesize analogs with substituent variations (e.g., replacing benzyl with pyridinyl).
  • Test bioactivity and correlate with computational docking (e.g., AutoDock Vina) to identify key binding residues .

Q. How can contradictory bioassay data be resolved?

Common pitfalls and solutions:

  • Variability in MIC/IC50_{50} values : Use orthogonal assays (e.g., resazurin viability assay vs. colony counting) .
  • Off-target effects : Perform kinase profiling or proteome-wide affinity pull-down assays to identify unintended interactions .
  • Solubility artifacts : Pre-saturate media with DMSO controls and validate via HPLC purity checks (>98%) .

Q. What computational strategies predict the mechanism of action?

  • Molecular dynamics (MD) simulations : Analyze triazole-sulfanyl interactions with bacterial dihydrofolate reductase (DHFR) over 100 ns trajectories .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets (e.g., fungal CYP51) .

Q. How can derivatization improve selectivity against resistant strains?

  • Introduce fluorinated groups : Replace dichlorophenyl with trifluoromethyl to enhance metabolic stability .
  • Click chemistry modifications : Add triazole-linked PEG chains to reduce off-target binding .

Q. What analytical challenges arise in purity assessment?

  • By-product detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate unreacted intermediates .
  • Metal contamination : Inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual catalysts (e.g., Pd < 10 ppm) .

Q. How does the compound’s stability vary under experimental conditions?

  • pH sensitivity : Degrades rapidly at pH < 3 (hydrolysis of acetamide bond); use buffered solutions (pH 7.4) for bioassays .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. What in vivo models are suitable for preclinical testing?

  • Murine infection models : Evaluate oral bioavailability (10 mg/kg dose) and kidney/liver toxicity via histopathology .
  • Zebrafish xenografts : Screen antitumor efficacy with real-time fluorescence imaging .

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